1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-10-9-11-17(7-8-18(11)16-10)6-5-14-12(19)15-13(2,3)4/h7-9H,5-6H2,1-4H3,(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRSRABUCYPXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the condensation of appropriate precursors, such as 2-aminopyrazole and an aldehyde, under acidic or basic conditions.
Alkylation: The imidazo[1,2-b]pyrazole core is then alkylated with a suitable alkylating agent, such as an alkyl halide, to introduce the 6-methyl group.
Urea Formation: The final step involves the reaction of the alkylated imidazo[1,2-b]pyrazole with tert-butyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs from the provided evidence:
*Note: Molecular formula and weight for the target compound are estimated based on structural analysis, as explicit data were unavailable in the evidence.
Key Observations:
- Core Heterocycle : The target compound’s imidazo[1,2-b]pyrazole core differs from the pyrazole (9a) or pyrimidine-triazole () systems in analogs. This bicyclic structure may confer unique binding interactions in biological systems.
- Substituents : The tert-butyl group in the target compound contrasts with the phenyl (9a) or methoxyphenethyl () groups, influencing solubility and steric bulk.
Biological Activity
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of the imidazo[1,2-b]pyrazole moiety is particularly significant, as this structure is associated with various pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research has indicated that compounds containing the pyrazole nucleus exhibit moderate antimicrobial activity. A study evaluated several pyrazolyl-ureas against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 μg/mL for several derivatives, suggesting that modifications in the structure can enhance antimicrobial potency .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, pyrazolyl-ureas have shown inhibitory activity against soluble epoxide hydrolase (sEH), with IC50 values ranging from 16.2 to 50.2 nmol/L. This suggests a promising avenue for developing anti-inflammatory agents .
Antiepileptic Properties
In studies involving rodent models, certain derivatives of pyrazolyl-ureas displayed significant anticonvulsant activity in both pentylenetetrazol-induced seizure (PTZ) and maximal electroshock seizure (MES) tests. Some compounds provided up to 80% protection at doses of 25 mg/kg, indicating their potential utility in treating epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrazolyl-ureas is crucial for optimizing their biological activity. Modifications to the urea group and the length of carbon chains connecting to the pyrazole ring have been shown to influence potency significantly. For instance, adding methylene groups between pharmacophores resulted in a twentyfold increase in sEH inhibition without compromising efficacy against other targets .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted on various pyrazolyl-ureas, including this compound. The results indicated that while some derivatives exhibited moderate antimicrobial effects, others showed enhanced activity against Candida albicans, with MIC values significantly lower than those observed for traditional antibiotics .
Case Study 2: Inhibition of Inflammatory Markers
Another study focused on the anti-inflammatory properties of pyrazolyl-ureas. The most active compounds were tested for their ability to inhibit TNFα production in LPS-stimulated macrophages. Results demonstrated that specific modifications led to compounds with IC50 values as low as 0.004 μM, showcasing their potential as therapeutic agents in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
